molecular formula C24H19I2NO5 B557921 Fmoc-Tyr(3,5-I2)-OH CAS No. 103213-31-6

Fmoc-Tyr(3,5-I2)-OH

Cat. No.: B557921
CAS No.: 103213-31-6
M. Wt: 655.2 g/mol
InChI Key: IKNWCIROCRMKAY-UHFFFAOYSA-N
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Description

Fmoc-Tyr(3,5-I2)-OH is a derivative of the amino acid tyrosine, where the phenolic hydrogen atoms at positions 3 and 5 are replaced by iodine atoms. The compound is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus. This modification is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(3,5-I2)-OH typically involves the iodination of Fmoc-tyrosine. The process begins with the protection of the amino group of tyrosine using the Fmoc group. The iodination is then carried out using iodine or an iodine-containing reagent under specific conditions to ensure selective iodination at the 3 and 5 positions of the phenolic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(3,5-I2)-OH undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to hydrogen atoms.

    Substitution: The iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Deiodinated tyrosine derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Fmoc-Tyr(3,5-I2)-OH is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The iodine atoms can serve as markers for tracking the compound in biological systems.

Medicine

The compound is used in the development of peptide-based drugs. The iodinated tyrosine residue can enhance the binding affinity and specificity of peptides to their target receptors.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics. The compound’s stability and reactivity make it suitable for large-scale production of peptide drugs.

Mechanism of Action

The mechanism of action of Fmoc-Tyr(3,5-I2)-OH involves its incorporation into peptides. The iodine atoms can participate in halogen bonding, which can influence the peptide’s conformation and binding properties. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Tyr-OH: The non-iodinated version of the compound.

    Fmoc-Tyr(3-I)-OH: A mono-iodinated version with iodine at the 3 position.

    Fmoc-Tyr(5-I)-OH: A mono-iodinated version with iodine at the 5 position.

Uniqueness

Fmoc-Tyr(3,5-I2)-OH is unique due to the presence of two iodine atoms, which can significantly alter the compound’s chemical and biological properties. The di-iodination can enhance the compound’s reactivity and binding affinity in peptide synthesis and biological applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNWCIROCRMKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19I2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399820
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103213-31-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-diiodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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